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Compound of Interest

Compound Name: TG 100801

Cat. No.: B1682778

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of
TG100801, a topically administered prodrug, in various animal models of ocular diseases. The
following sections detail the mechanism of action, pharmacokinetic profile, and efficacy of
TG100801, along with detailed protocols for its application in relevant animal studies.

Introduction

TG100801 is a topically applied kinase inhibitor investigated for its potential in treating posterior
segment diseases such as age-related macular degeneration (AMD), diabetic macular edema,
and proliferative diabetic retinopathy.[1] It is a prodrug that is converted to its active metabolite,
TG100572, by ocular esterases following topical administration.[2] TG100572 is a multi-
targeted tyrosine kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor
Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src kinases,
which are critical mediators of angiogenesis, vascular leakage, and inflammation.[1][3] This
non-invasive, eye drop formulation is designed to deliver therapeutic concentrations of the
active drug to the back of the eye, minimizing systemic exposure and potential side effects.[2]

[4115]

Mechanism of Action

Upon topical instillation, TG100801 penetrates the eye and is converted into its active form,
TG100572.[1][2] TG100572 exerts its therapeutic effects by inhibiting key signaling pathways
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involved in ocular neovascularization and edema.[6] The primary targets are VEGFR, PDGFR,
and Src kinases.[3] Inhibition of these kinases leads to the induction of apoptosis in
proliferating endothelial cells responsible for neovascularization and a reduction in
inflammatory processes.[1][7]
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Figure 1: TG100801 Mechanism of Action.
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Pharmacokinetics and Ocular Distribution

Animal studies have demonstrated that topical administration of TG100801 effectively delivers
the active metabolite, TG100572, to the posterior segment of the eye. The prodrug formulation
enhances ocular penetration.[4][5] Pharmacokinetic studies in mice, rats, rabbits, dogs, and
mini-pigs have shown that therapeutic concentrations are achieved in the retina and choroid.[2]
A key advantage of topical administration is the minimal systemic exposure, with plasma levels
of both TG100801 and TG100572 being below the limit of quantitation.[2][4][5][6]

Table 1. Pharmacokinetic Parameters of Topically Delivered TG100801 in Rodents[6]

Species PK Parameter Retina ScleralChoroid Plasma

Mouse TG100801

Cmax (nM) 242 1,680

Tmax (h) 1 1 NA

TG100572

Cmax (nM) 97 2,460

Tmax (h) 0.5 1 NA

Rat TG100801
Higher than Higher than

Cmax (nM) Not Reported
TG100572 TG100572

TG100572
Lower than Lower than

Cmax (nM) Not Reported
TG100801 TG100801

LOD: Limit of Detection; NA: Not Applicable. In rats, a more gradual conversion of the prodrug
was observed.

A radiotracer study in rabbits using 14C-TG100801 confirmed significant local absorption into
ocular tissues with no detectable contralateral exposure.[6] The primary route of delivery to the
back of the eye is suggested to be non-corneal.[Z]
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Efficacy in Animal Models

Laser-Induced Choroidal Neovascularization (CNV) in
Mice

Topical administration of TG100801 has been shown to significantly suppress the development
of laser-induced CNV in mice, a standard model for wet AMD.

Table 2: Efficacy of Topical TG100801 in Mouse CNV Model

Treatment Dosing . Reduction in
. Duration Reference
Group Regimen CNV Area
5 mg/ml Three times a
14 days 40% (p<0.05) [3]

TG100801 day
0.6% or 1% ] Significant

Twice a day 14 days ] [6]
TG100801 suppression
0.61% w/v n B

Not specified Not specified 46% [8]
TG100801

Retinal Vein Occlusion (RVO) Model in Rats

In a rat model of retinal vein occlusion, topical TG100801 reduced retinal edema and
fluorescein leakage.

Table 3: Efficacy of Topical TG100801 in Rat RVO Model[6]

Treatment Group Dosing Regimen Duration Outcome

o Reduced fluorescein
0.3%, 0.6%, or 1% 5 applications over 3

3 days leakage and retinal
TG100801 days

thickening

Experimental Protocols
Protocol for Topical Ocular Administration
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This protocol is a general guideline for the topical application of TG100801 in small animals.
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Figure 2: Topical Ocular Administration Workflow.

Materials:

TG100801 solution (e.g., 0.3%, 0.6%, 1% w/v in a suitable vehicle)

Micropipette and sterile tips

Anesthetic (if required for animal restraint)

Slit lamp for ocular examination

Procedure:

Prepare the TG100801 formulation at the desired concentration.

 Lightly restrain the animal. Anesthesia may be used if necessary to prevent blinking and
ensure accurate dosing.

» Using a micropipette, instill a single drop (typically 10 pL for mice and rats, 40-50 pL for
rabbits) onto the center of the cornea.[2][6]

» Allow the animal to recover.
e Monitor for any signs of ocular irritation using a slit lamp.[6]

» Repeat the administration as required by the study design (e.g., twice or three times daily).

[3][6]

Protocol for Laser-Induced Choroidal
Neovascularization (CNV) Model in Mice

This protocol describes the induction and assessment of CNV in mice, followed by treatment
with topical TG100801.
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Laser-Induced CNV Model Workflow
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Figure 3: Workflow for CNV Model and Analysis.
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Materials:

o C57BL/6 mice

o Anesthetic cocktail (e.g., ketamine/xylazine)

» Pupil dilating agent (e.g., tropicamide)

e Argon laser photocoagulator

» Fluorescein-labeled dextran

e Phosphate-buffered saline (PBS)

» Fixative (e.g., 10% phosphate-buffered formalin)
» Dissecting microscope and tools

o Fluorescence microscope with imaging software
Procedure:

» Anesthetize the mice and dilate their pupils.

e Using a slit lamp delivery system, create laser spots around the optic nerve to rupture
Bruch's membrane. The formation of a bubble indicates a successful rupture.[6]

« Initiate topical TG100801 or vehicle treatment as described in Protocol 5.1. Continue for 14
days.[3][6]

e On day 14, anesthetize the mice and perfuse them with fluorescein-labeled dextran through
the left ventricle.[6]

» Euthanize the animals and enucleate the eyes. Fix the eyes for one hour.
» Dissect the cornea and lens, and prepare a flat mount of the choroid and sclera.

o Capture images of the CNV lesions using a fluorescence microscope.
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o Measure the area of CNV at each rupture site using image analysis software.[3]

Protocol for Pharmacokinetic Studies

This protocol outlines the procedure for determining the concentration of TG100801 and
TG100572 in ocular tissues.

Materials:

TG100801 solution

Study animals (mice, rabbits, etc.)
Dissection tools

RIPA buffer for tissue homogenization
Acetonitrile for analyte extraction
LC/MS/MS system

Data analysis software (e.g., WINNONLIN)

Procedure:

Administer a single topical dose of TG100801 to the study animals.[2]

At various time points post-administration, euthanize the animals and collect ocular tissues
(e.g., retina, choroid, sclera) and plasma samples.[2]

For smaller animals like mice, tissues from multiple eyes may be pooled.[2][6]

Weigh the collected tissues and homogenize them in RIPA buffer.[2]

Extract TG100801 and TG100572 from the homogenates using acetonitrile.[2]
Quantify the concentration of both compounds using a validated LC/MS/MS assay.[2]

Normalize the concentrations by tissue weight.[2]
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» Analyze the data using pharmacokinetic software to determine parameters like Cmax, Tmax,
and half-life.[2]

Safety and Tolerability

In animal studies, topical administration of TG100801 was well-tolerated. No adverse safety
signals, such as weight loss, were observed even with prolonged dosing schedules.[4][5][6]
Mild and transient ocular irritation, such as blinking and squinting, has been noted in some
studies.[9] Importantly, systemic exposure to both TG100801 and its active metabolite
TG100572 remained below the limits of detection, highlighting the safety profile of this topical
delivery approach.[2][4][5][6]

Conclusion

Topical administration of TG100801 represents a promising non-invasive therapeutic strategy
for posterior segment eye diseases. Preclinical animal studies have consistently demonstrated
its ability to deliver therapeutic concentrations of the active multi-kinase inhibitor TG100572 to
the retina and choroid, leading to significant efficacy in models of CNV and retinal edema. The
detailed protocols provided herein serve as a guide for researchers to further investigate the
potential of TG100801 and similar topical formulations in ophthalmology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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